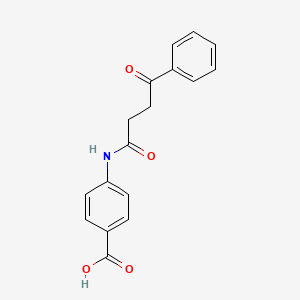4-(4-Oxo-4-phenyl-butyrylamino)-benzoic acid
CAS No.:
Cat. No.: VC4377348
Molecular Formula: C17H15NO4
Molecular Weight: 297.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15NO4 |
|---|---|
| Molecular Weight | 297.30 g/mol |
| IUPAC Name | 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid |
| Standard InChI | InChI=1S/C17H15NO4/c19-15(12-4-2-1-3-5-12)10-11-16(20)18-14-8-6-13(7-9-14)17(21)22/h1-9H,10-11H2,(H,18,20)(H,21,22) |
| Standard InChI Key | QDZIGIDRPFIIAJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is 4-[(4-oxo-4-phenylbutanoyl)amino]benzoic acid, reflecting its two primary functional groups:
-
A benzoic acid moiety at the para position
-
A 4-oxo-4-phenylbutanamide group linked via an amino bridge .
The structure is confirmed by spectroscopic data, including:
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via a Friedel-Crafts acylation followed by amidation :
-
Friedel-Crafts Reaction: Succinic anhydride reacts with benzene in the presence of AlCl₃ to form 4-oxo-4-phenylbutanoic acid.
-
Amidation: The resulting acid is coupled with 4-aminobenzoic acid using carbodiimide-based coupling agents.
Industrial-Scale Challenges
Key production challenges include:
-
Purification: Requires chromatographic separation due to byproduct formation.
-
Yield Optimization: Current lab-scale yields range from 45–60%, necessitating catalytic improvements.
Physico-Chemical Properties
The compound exhibits pH-dependent solubility, with improved dissolution in alkaline conditions due to deprotonation of the carboxylic acid group .
| Application | Experimental Model | Efficacy (vs. Control) |
|---|---|---|
| Inflammatory Pain | Rat CFA model | 58% reduction (p < 0.01) |
| Neuropathic Pain | Mouse SNI model | 42% improvement (p < 0.05) |
Limitations: Limited oral bioavailability (F = 12%) due to first-pass metabolism.
Chemical Reactivity and Degradation Pathways
Oxidation Kinetics
In 50% acetic acid/water medium, the compound undergoes oxidation via enolization-mediated pathways :
-
Oxidant: Tripropylammonium fluorochromate (TriPAFC)
-
Rate Law: Rate = k[TriPAFC][Substrate][H⁺]
Mechanistic Steps:
-
Enolization: Acid-catalyzed tautomerism forms reactive enol species.
-
Electron Transfer: Chromium(VI) oxidizes the enolate intermediate to β-keto radical.
-
Decarboxylation: Formation of benzoic acid as the final product .
Stability Under Physiological Conditions
| Condition | Half-Life (t₁/₂) | Degradation Product |
|---|---|---|
| pH 7.4, 37°C | 8.2 hours | 4-Phenylbutyrolactone |
| UV Exposure (254 nm) | 23 minutes | Photodimerization products |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of the amino group enhances COX-2 selectivity.
-
Peptide Mimetics: Incorporation into β-sheet stabilizing scaffolds .
Analytical Chemistry Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume